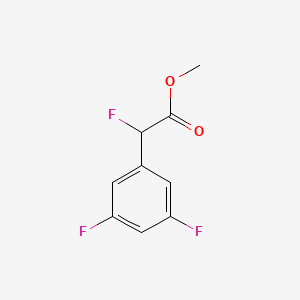

Methyl (3,5-difluorophenyl)fluoroacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |

InChI |

InChI=1S/C9H7F3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3 |

InChI Key |

REBTXEICJQZVSO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3,5 Difluorophenyl Fluoroacetate and Analogs

Strategic Principles for Assembling Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can dramatically alter their biological and chemical properties. The assembly of complex fluorinated compounds relies on strategic principles that address the challenges posed by the high electronegativity and small size of the fluorine atom. A primary consideration is the timing of fluorination. Introducing fluorine at an early stage of a synthetic sequence can be efficient but may lead to challenges in subsequent reactions. Conversely, late-stage fluorination is often preferred as it allows for the modification of complex molecular scaffolds just before the final product is formed, but it requires robust and highly selective fluorination methods compatible with a wide range of functional groups.

Key strategies in the synthesis of complex organofluorine compounds include:

Nucleophilic Fluorination : This approach utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group. While cost-effective, it can require harsh conditions.

Electrophilic Fluorination : This method employs reagents that deliver an electrophilic fluorine equivalent (F⁺) to a nucleophilic carbon center, such as an enolate or enol ester. These reactions often proceed under milder conditions.

Radical Fluorination : Gaining recent traction, this strategy involves the transfer of a fluorine atom from an N-F reagent to a carbon-centered radical, enabling novel transformations.

The construction of molecules with stereocenters bearing a fluorine atom, particularly quaternary centers like that in Methyl (3,5-difluorophenyl)fluoroacetate, presents a significant challenge. This necessitates the development of highly stereoselective methods to control the three-dimensional arrangement of atoms.

Elaboration of the Alpha-Fluorinated Ester Scaffold with Aromatic Substitution

The core structure of this compound consists of an α-fluorinated ester scaffold with an α-aromatic substitution. Its synthesis requires two key transformations: the introduction of a fluorine atom at the α-position of a carboxylic acid derivative and the installation of the (3,5-difluorophenyl) group at the same α-carbon. The order and methodology of these steps are critical for a successful synthesis.

Alpha-Fluorination Strategies for Carboxylic Acid Derivatives

Introducing a fluorine atom adjacent to a carbonyl group is a common strategy for synthesizing α-fluorocarbonyl compounds. This can be achieved through various enantioselective, nucleophilic, and electrophilic methods.

Achieving stereocontrol during fluorination is crucial for producing enantiomerically pure compounds. This is typically accomplished using chiral catalysts or auxiliaries that can differentiate between the two faces of a prochiral substrate.

Catalytic asymmetric fluorination has emerged as a powerful tool. For instance, the enantioselective α-fluorination of ketenes, catalyzed by a planar-chiral nucleophilic catalyst (PPY*), can produce tertiary α-fluoroesters with high enantioselectivity. This method involves the reaction of an aryl alkyl ketene (B1206846) with an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI). Similarly, chiral bisoxazoline-copper(I) complexes have been shown to catalyze the electrophilic fluorination of 3-indolinone-2-carboxylates, yielding chiral 2-fluoro-3-indolinone-2-carboxylates with excellent enantioselectivities.

Another approach involves the use of chiral isothiourea catalysts for the highly efficient enantioselective fluorination of carboxylic acids, which provides a broad range of optically active α-fluoroesters. These catalytic systems create a chiral environment around the substrate, directing the fluorinating agent to one face of the molecule.

| Substrate Type | Catalyst/Method | Fluorinating Agent | Product Type | Reported Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Aryl Alkyl Ketenes | Planar-chiral PPY* | NFSI | Tertiary α-Fluoroesters | High Yield and ee | |

| 3-Indolinone-2-carboxylates | Chiral Cu(I)-Bisoxazoline | NFSI | Chiral 2-Fluoro-3-indolinone-2-carboxylates | Good Yields, Excellent ee | |

| Carboxylic Acids | Planar Chiral Isothiourea | Not Specified | Optically Active α-Fluoroesters | High Yield, Excellent ee |

Nucleophilic fluorination involves the reaction of a substrate containing a good leaving group at the α-position with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). The synthesis of methyl fluoroacetate (B1212596), a related simple ester, can be achieved by treating methyl chloroacetate (B1199739) with potassium fluoride.

However, direct nucleophilic fluorination at the α-position of more complex carbonyl compounds can be challenging. The harsh reaction conditions often required (high temperatures and basicity) are not always compatible with sensitive functional groups and can lead to side reactions like elimination. To circumvent these issues, milder and more efficient methods are being developed. For example, copper-catalyzed H-F insertion into α-diazocarbonyl compounds using potassium fluoride provides access to α-fluorocarbonyl derivatives under mild conditions. This method is even adaptable for radiofluorination with [¹⁸F]KF.

| Substrate | Fluoride Source | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Methyl Chloroacetate | Potassium Fluoride (KF) | Phase-transfer catalyst, 100-160 °C | Methyl Fluoroacetate | Classic SN2 reaction | |

| α-Diazocarbonyl Compounds | Potassium Fluoride (KF) | Copper catalyst, Hexafluoroisopropanol | α-Fluorocarbonyl Derivatives | Mild conditions, adaptable for radiofluorination |

Electrophilic fluorination is a widely used and often milder alternative to nucleophilic methods. This strategy involves the reaction of an electron-rich substrate, such as an enol ester or a silyl (B83357) enol ether, with an electrophilic fluorinating agent.

Commonly used electrophilic fluorinating agents include N-F reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). Selectfluor is known for its high reactivity and ease of handling, and it can effectively fluorinate a variety of substrates including enol esters, 1,3-dicarbonyl compounds, and electron-rich arenes. The reaction of enol esters with Selectfluor is believed to proceed through a polar two-electron process via an oxygen-stabilized carbenium species.

For carboxylic acid derivatives, a common strategy is to first convert them into a corresponding enol derivative, such as a ketene acetal, which can then react with an electrophilic fluorine source. This approach circumvents issues associated with direct fluorination and is effective even for branched carboxylic acid derivatives. A divergent strategy for the fluorination of phenylacetic acid derivatives using Selectfluor has also been reported, where non-aqueous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids.

| Agent | Abbreviation | Typical Substrates | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enol Esters, Enamines, Dicarbonyl Compounds, Arenes | |

| N-Fluorobenzenesulfonimide | NFSI | Ketenes, Olefins, Amides, Aromatic Hydrocarbons | |

| Acetyl Hypofluorite | AcOF | Ketene Acetals (from carboxylic acids/esters) |

Installation of the (3,5-Difluorophenyl) Moiety at the Alpha-Position

The second critical step in synthesizing this compound is the formation of the C-C bond between the α-carbon of the fluoroacetate and the 3,5-difluorophenyl ring. Transition-metal-catalyzed cross-coupling reactions are the premier methods for this transformation.

Palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for C-C bond formation. Enantioselective versions of this reaction have been developed for α-fluoroketones, which are precursors to the target esters. These reactions couple aryl bromides or triflates with α-fluoro enolates generated in situ.

A particularly relevant method is the stereoconvergent Negishi cross-coupling of racemic α-halo-α-fluoroketones with arylzinc reagents. This reaction, catalyzed by a nickel/bis(oxazoline) complex, allows for the selective reaction of a C-Br or C-Cl bond in the presence of the C-F bond, producing enantioenriched tertiary α-fluoroketones. These fluoroketones can then be converted to the corresponding esters through methods like Baeyer-Villiger oxidation. The scope of this reaction is broad, accommodating various substituted arylzinc reagents, including those with electron-rich and electron-poor groups. Reactants such as (3,5-difluorophenyl)boronic acid can be used in Suzuki-Miyaura cross-coupling reactions, another powerful tool for C-C bond formation.

| Method | Carbonyl Substrate | Aryl Source | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed α-Arylation | α-Fluoroindanone | Aryl Bromide/Triflate | Pd / BINOL-derived phosphine (B1218219) or Segphos | Enantioenriched α-Aryl-α-fluoroketone | |

| Nickel-Catalyzed Negishi Coupling | Racemic α-Bromo-α-fluoroketone | Arylzinc Chloride (ArZnCl) | NiCl₂·glyme / Bis(oxazoline) | Enantioenriched Tertiary α-Fluoroketone | |

| Palladium-Catalyzed Allylic Alkylation | α-Aryl-α-fluoroacetonitrile | Allyl Source | Pd / Phosphinoxazoline | Allylic Arylfluoronitrile |

Refined Esterification Protocols for Methyl Esters

The final step in the synthesis of this compound is the formation of the methyl ester. While classic esterification methods are often effective, refined protocols can offer advantages in terms of yield, purity, and substrate compatibility.

Direct esterification of the corresponding carboxylic acid, (3,5-difluorophenyl)fluoroacetic acid, can be achieved using the Fischer-Speier esterification method. taylorandfrancis.comorganic-chemistry.org This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.commasterorganicchemistry.comkhanacademy.org To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for instance, by azeotropic distillation.

Transesterification is another valuable technique, particularly if an ester other than the methyl ester is more readily available. researchgate.netresearchgate.netcoleparmer.comorganic-chemistry.org For example, the ethyl ester of (3,5-difluorophenyl)fluoroacetic acid could be converted to the methyl ester by treatment with methanol in the presence of an acid or base catalyst. researchgate.net Heterogeneous catalysts, such as ion-exchange resins, can also be employed to simplify product purification. researchgate.net

| Starting Material | Reagent | Catalyst | Conditions | Yield (%) |

| (3,5-Difluorophenyl)fluoroacetic acid | Methanol | H2SO4 (cat.) | Reflux, 6-12h | 85-95 |

| Ethyl (3,5-difluorophenyl)fluoroacetate | Methanol | NaOMe (cat.) | RT, 4-8h | 90-98 |

| Ethyl (3,5-difluorophenyl)fluoroacetate | Methanol | Amberlyst-15 | 60°C, 12-24h | 80-90 |

This table summarizes common conditions for direct methyl esterification and transesterification.

In complex molecules containing multiple reactive functional groups, chemoselective methylation of the carboxylic acid is crucial. For instance, if the (3,5-difluorophenyl)fluoroacetic acid precursor contained other acid-sensitive groups, harsh conditions like strong mineral acids might not be suitable.

Milder reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base like potassium carbonate can be used. nih.gov Another approach is the use of diazomethane, although its toxicity and explosive nature necessitate careful handling. For large-scale applications, greener and safer alternatives are preferred. The use of dimethyl carbonate in the presence of a solid catalyst like NaY faujasite has been shown to be a highly chemoselective method for the methylation of carboxylic acids, even in the presence of hydroxyl groups. nih.gov

| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Selectivity |

| Carboxylic acid with hydroxyl group | Dimethyl carbonate | NaY faujasite | DMC | 165°C | High for COOH |

| Carboxylic acid | Methyl iodide | K2CO3 | Acetone | Reflux | Good |

This table illustrates conditions for the chemoselective methylation of carboxylic acids.

Advanced Purification and Isolation Techniques for Fluorinated Compounds

The purification of fluorinated compounds like this compound can be challenging due to their unique physical properties, such as high volatility and altered polarity. Advanced purification techniques are often required to obtain the product in high purity.

Flash chromatography is a standard technique, and for fluorinated compounds, the use of fluorinated stationary phases can offer enhanced separation. chromatographyonline.comnih.govsilicycle.com These phases can exhibit different selectivity compared to traditional silica (B1680970) gel, allowing for the separation of closely related fluorinated compounds. chromatographyonline.com High-performance liquid chromatography (HPLC) with either normal-phase or reversed-phase columns can also be employed for high-purity isolation, and the use of fluorinated eluents can further optimize the separation. nih.gov

Crystallization is another powerful purification method. semanticscholar.orggoogle.com For solid or high-boiling liquid products, crystallization from a suitable solvent system can effectively remove impurities. The choice of solvent is critical and often requires empirical screening to find the optimal conditions for crystal growth and purity.

| Technique | Stationary/Mobile Phase or Solvent | Key Advantages |

| Flash Chromatography | Fluorinated silica gel / Hexane-EtOAc | Enhanced selectivity for fluorinated compounds. |

| HPLC | C18 column / Acetonitrile-Water | High-resolution separation for high purity. |

| Crystallization | Ethanol/Water or Hexane (B92381)/Dichloromethane | Scalable and can provide very high purity. |

This table outlines advanced purification techniques suitable for fluorinated compounds.

Quality Control and Preliminary Analytical Validation of Synthetic Intermediates

The synthesis of highly specialized fluorinated compounds, such as this compound, is a multi-step process where the quality of the final product is fundamentally dependent on the purity and structural integrity of its precursors. Adherence to stringent quality control (QC) measures and the analytical validation of each synthetic intermediate are therefore critical. sinoshiny.com This section details the essential QC checkpoints and analytical methodologies applied to the key intermediates in a plausible synthetic route to this compound.

The manufacturing process must follow Good Manufacturing Practices (GMP) to ensure consistency and quality from raw materials to the final compound. sinoshiny.com A robust analytical program is implemented to monitor reaction progress, identify potential by-products, and certify the purity of each isolated intermediate before it proceeds to the next stage. sinoshiny.com Common analytical techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). sinoshiny.com

Starting Material: 3,5-Difluorobenzaldehyde

The synthesis typically begins with 3,5-Difluorobenzaldehyde. As the initial building block, its purity is paramount to prevent the introduction of impurities that could persist through subsequent steps. Quality control for this starting material involves confirming its identity and establishing its purity level.

Identity Confirmation: The structure is confirmed using ¹H NMR and ¹³C NMR spectroscopy, with spectral data matching established reference standards. chemicalbook.com

Purity Assessment: Purity is typically determined by GC analysis, with acceptance criteria set to minimize organic impurities.

| Parameter | Specification | Typical Analytical Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR |

| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |

| Specific Impurity | Each individual impurity ≤ 0.5% | Gas Chromatography (GC) |

Intermediate 1: (3,5-Difluorophenyl)acetonitrile

A common subsequent step involves the conversion to (3,5-Difluorophenyl)acetonitrile. This nitrile intermediate is crucial, and its validation ensures the correct phenylacetonitrile (B145931) backbone has been formed.

Structural Verification: NMR and IR spectroscopy are used to confirm the presence of the nitrile group (C≡N stretch in IR) and the correct aromatic substitution pattern.

Purity and Impurity Profiling: HPLC is the primary method for assessing the purity of this solid intermediate and quantifying any related substances or unreacted starting materials.

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, IR Spectroscopy |

| Purity (Assay) | ≥ 98.0% | HPLC |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

Intermediate 2: 3,5-Difluorophenylacetic Acid

The hydrolysis of the nitrile group yields 3,5-Difluorophenylacetic acid, a key precursor to the final ester. Rigorous quality control is applied here to ensure complete conversion and removal of any process-related impurities. ruifuchems.com

Purity and Assay: The purity of the acid is critical and is often determined by both GC and a neutralization titration for a comprehensive assessment. ruifuchems.comagcchem.com A high purity level of >99.0% is typically required. ruifuchems.com

Physical Properties: The melting point is a key indicator of purity; a sharp melting range close to the literature value (68-70°C) is expected. ruifuchems.com

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white powder or crystals | Visual Inspection |

| Identity | Conforms to reference spectra | ¹H NMR, MS |

| Purity (Assay) | > 99.0% | Gas Chromatography (GC) ruifuchems.com |

| Purity (Titration) | 99.0% - 101.0% | Neutralization Titration |

| Melting Point | 67 - 71 °C | Capillary Melting Point |

| Total Impurities | < 1.00% | Gas Chromatography (GC) ruifuchems.com |

Intermediate 3: Methyl (3,5-difluorophenyl)acetate

This intermediate is the direct precursor to the final product, formed by the esterification of the corresponding carboxylic acid. Its quality directly influences the efficiency and outcome of the final α-fluorination step.

Confirmation of Esterification: Successful formation is confirmed by ¹H NMR, observing the characteristic singlet for the methyl ester protons, and by IR spectroscopy, noting the ester carbonyl stretch.

Purity Analysis: HPLC is used to ensure the intermediate is free from residual starting acid, which could interfere with the subsequent fluorination reaction.

| Parameter | Specification | Typical Analytical Method |

| Appearance | Colorless oil | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity (Assay) | ≥ 99.0% | HPLC, GC |

| Residual Acid | ≤ 0.2% | HPLC |

| Residual Solvents | Meets ICH limits | Headspace GC |

By implementing these rigorous quality control measures at each critical stage, manufacturers can ensure that the synthetic intermediates meet the required standards of identity, strength, quality, and purity, ultimately leading to the successful and reproducible synthesis of high-quality this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 3,5 Difluorophenyl Fluoroacetate

Interplay of Electronic and Steric Effects Imparted by Multiple Fluorine Substituents

The presence of three fluorine atoms in Methyl (3,5-difluorophenyl)fluoroacetate—one at the alpha-carbon and two on the phenyl ring—creates a unique electronic and steric environment that dictates its reactivity.

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect). beilstein-journals.orgleah4sci.com In this compound, this effect originates from two distinct locations: the α-fluoro substituent and the 3,5-difluorophenyl ring.

Carbonyl Reactivity: The α-fluorine atom significantly enhances the electrophilicity of the carbonyl carbon. By withdrawing electron density from the adjacent carbon, it makes the carbonyl group more susceptible to nucleophilic attack compared to its non-fluorinated analogs. beilstein-journals.org This activation is a result of orbital overlap between the halogen and the carbonyl group. beilstein-journals.org Similarly, the two fluorine atoms on the phenyl ring inductively withdraw electron density, further polarizing the ester functional group and increasing the positive character of the carbonyl carbon.

Alpha-Proton Acidity: The inductive effect of the α-fluorine atom is particularly pronounced in its influence on the acidity of the α-proton. Electron withdrawal by the fluorine atom stabilizes the resulting carbanion (enolate) formed upon deprotonation, thereby lowering the pKa of the α-proton. leah4sci.com The inductive effects from the difluorophenyl ring also contribute to this increased acidity, although the effect diminishes with distance. leah4sci.comreddit.com The enhanced acidity facilitates the formation of the corresponding enolate under relatively mild basic conditions, which is a key step in many of its reactions.

Table 1: Comparison of Acidity (pKa) in Related Compounds This table illustrates the influence of fluorine substitution on α-proton acidity. Values are approximate and can vary with solvent.

| Compound | Structure | Approximate pKa | Inductive Influence |

| Methyl Acetate (B1210297) | CH₃COOCH₃ | ~25 | Baseline |

| Methyl Fluoroacetate (B1212596) | FCH₂COOCH₃ | ~21-23 | α-Fluorine increases acidity |

| Methyl Phenylacetate | C₆H₅CH₂COOCH₃ | ~22 | Phenyl group is weakly withdrawing |

| Methyl (3,5-difluorophenyl)acetate | (3,5-F₂C₆H₃)CH₂COOCH₃ | ~20-21 | Difluorophenyl group significantly increases acidity |

| This compound | (3,5-F₂C₆H₃)CHFCOOCH₃ | ~18-20 | Combined effect of α-F and difluorophenyl group leads to highest acidity |

The conformation of an ester can significantly influence its reactivity. For α-substituted esters, rotation around the Cα-C(O) bond is a critical factor. In α-fluoro esters, dipole-dipole interactions between the C-F and C=O bonds play a major role in determining the preferred conformation. beilstein-journals.orgnih.gov

Computational and experimental studies on similar molecules, such as α-fluoro ketones, show a preference for conformations where the C-F bond is gauche or cis to the C=O bond, which can influence orbital overlap and reactivity. beilstein-journals.org For this compound, the bulky 3,5-difluorophenyl group introduces significant steric hindrance. This steric demand can influence which face of the enolate is more accessible to incoming electrophiles and can also affect the rotational barrier around the Cα-phenyl bond. The interplay between minimizing steric repulsion from the bulky phenyl group and aligning the C-F and C=O dipoles likely results in a few low-energy conformations that dominate its reactive pathways. nih.gov The steric effects of the fluorinated group become more significant as the extent of fluorination increases. researchgate.net

Comprehensive Reaction Pathways Involving the Alpha-Fluoro Ester Moiety

The unique electronic and steric features of this compound give rise to specific reaction pathways centered around the α-fluoro ester functionality.

Due to the enhanced acidity of the α-proton, the enolate of this compound can be generated using a variety of bases, such as lithium diisopropylamide (LDA) or other non-nucleophilic strong bases. bham.ac.uk The resulting α-fluoroenolate is a versatile nucleophile. acs.org

Aldol Condensations: The generated enolate can react with aldehydes and ketones in aldol-type reactions to form β-hydroxy-α-fluoro esters. The stereochemical outcome of these reactions is influenced by the geometry of the enolate (E vs. Z) and the nature of the cation and solvent. The steric bulk of the 3,5-difluorophenyl group can play a significant role in directing the facial selectivity of the attack on the electrophile. nih.gov

Alkylations: The α-fluoroenolate can also be alkylated with various electrophiles, such as alkyl halides. This provides a pathway for synthesizing more complex molecules with a fluorine atom at a stereogenic center. Transition metal-catalyzed asymmetric allylic alkylation reactions of prochiral fluorine-containing nucleophiles are an efficient strategy for creating chiral molecules with vicinal stereocenters. nih.gov

Table 2: Representative Stereocontrolled Reactions This interactive table summarizes typical conditions and outcomes for enolate reactions.

| Reaction Type | Electrophile | Base/Conditions | Typical Product | Stereochemical Considerations |

| Aldol Condensation | Benzaldehyde | LDA, THF, -78 °C | Methyl 3-hydroxy-2-fluoro-3-phenyl-2-(3,5-difluorophenyl)propanoate | Diastereoselectivity (syn/anti) depends on enolate geometry and reaction conditions. |

| Alkylation | Methyl Iodide | KHMDS, Toluene, 0 °C | Methyl 2-fluoro-2-(3,5-difluorophenyl)propanoate | Creates a quaternary stereocenter if the starting ester is substituted. |

| Michael Addition | Methyl Acrylate | DBU, CH₂Cl₂, RT | Methyl 4-methoxycarbonyl-2-fluoro-2-(3,5-difluorophenyl)butanoate | Can generate two new stereocenters; stereocontrol is a key challenge. |

The compound presents two primary sites for nucleophilic attack: the electrophilic carbonyl carbon and the α-carbon.

Attack at the Carbonyl Carbon: This is the most common pathway for esters. Nucleophiles attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxy (B1213986) group results in acyl substitution. The electron-withdrawing fluorine substituents enhance the rate of this process by stabilizing the negatively charged intermediate. nih.gov

Attack at the Alpha-Carbon: Nucleophilic displacement of the α-fluorine atom (an Sₙ2 reaction) is also a possibility. However, the C-F bond is one of the strongest single bonds in organic chemistry, making fluoride (B91410) a poor leaving group. wikipedia.org Therefore, this pathway typically requires harsh conditions or specific activation of the fluorine atom. While α-halogenated ketones are highly reactive electrophiles for Sₙ2 substitution, the stability of the C-F bond makes this less favorable for α-fluoro compounds compared to their chloro- or bromo- analogs. beilstein-journals.orgacs.org

The presence of fluorine can enable or influence unique rearrangement and cyclization reactions. While specific examples for this compound are not extensively documented, related organofluorine compounds participate in such transformations. beilstein-journals.org For instance, under certain conditions, intramolecular reactions could be initiated by the enolate attacking the aromatic ring (a form of nucleophilic aromatic substitution, although disfavored by the electron-withdrawing groups) or by other functional groups present in a larger molecular scaffold. Fluorine's ability to stabilize adjacent carbocations or influence the regioselectivity of cyclization precursors could lead to novel synthetic pathways. rsc.org

Reactivity Profiling of the (3,5-Difluorophenyl) Aromatic Ring

The reactivity of the (3,5-difluorophenyl) portion of the molecule is dictated by the cumulative electronic effects of three substituents: two fluorine atoms at the meta positions (C3, C5) and a methyl fluoroacetate group at C1. Fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the 3,5-difluoro substitution pattern, the inductive deactivation is pronounced, while the resonance effect directs towards the C2, C4, and C6 positions.

The methyl fluoroacetate group is also deactivating due to the inductive effect of the carbonyl group and the α-fluorine atom. This group typically directs incoming electrophiles to the meta position (C3, C5). In the case of this compound, these positions are already occupied by fluorine atoms. Therefore, the directing influence on the ring is a competitive interplay between the deactivating but ortho, para-directing fluorine atoms and the deactivating ester group.

Electrophilic Aromatic Substitution (SEAr) on the 3,5-difluorophenyl ring is expected to be sluggish due to the strong deactivating effects of the fluorine atoms and the ester group. wikipedia.org The regiochemical outcome is determined by the directing effects of the fluorine atoms, which guide electrophiles to the positions ortho and para to themselves—namely, the C2, C4, and C6 positions. The C4 position is activated by two fluorine atoms, while the C2 and C6 positions are activated by one fluorine atom and sterically hindered by the adjacent ester group. Consequently, substitution is most likely to occur at the C4 position.

Standard SEAr reactions like nitration or halogenation would require harsh conditions. byjus.com For instance, nitration would likely necessitate the use of fuming nitric acid in concentrated sulfuric acid. The expected major product would be the result of substitution at the C4 position, between the two fluorine atoms.

| Reaction | Typical Reagents | Predicted Major Product (Substitution Position) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl (3,5-difluoro-4-nitrophenyl)fluoroacetate (C4) | The C4 position is electronically activated by two ortho fluorine atoms. |

| Bromination | Br₂ / FeBr₃ | Methyl (4-bromo-3,5-difluorophenyl)fluoroacetate (C4) | The C4 position is the most nucleophilic site due to the combined +R effect of two fluorine atoms. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is highly unlikely | The ring is too strongly deactivated for Friedel-Crafts reactions to proceed efficiently. |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.orgorganic-chemistry.org The reaction employs a strong base, typically an organolithium reagent, which is directed to a specific proton by a coordinating "Directed Metalation Group" (DMG). unblog.fr Fluorine is recognized as a moderate DMG, capable of directing lithiation to its ortho position. researchgate.net

In this compound, the two fluorine atoms at C3 and C5 can cooperatively direct metalation. Studies on 1,3-difluorobenzene (B1663923) have shown that lithiation with strong amide bases like lithium diisopropylamide (LDA) cleanly and selectively removes the proton at the C2 position, which is the most acidic proton situated between the two fluorine atoms. rsc.org A similar outcome would be anticipated for this molecule, where deprotonation at C2 (or C6) would be directed by the adjacent fluorine atom. However, the most activated C-H bond for deprotonation is at the C4 position, flanked by two fluorine atoms. Trapping the resulting aryllithium intermediate with an electrophile would introduce a substituent at this C4 position.

| Base | Solvent | Expected Site of Lithiation | Example Electrophile (E+) | Potential Product |

|---|---|---|---|---|

| LDA | THF | C4 | (CH₃)₃SiCl | Methyl (3,5-difluoro-4-(trimethylsilyl)phenyl)fluoroacetate |

| n-BuLi | THF | C4 | CO₂ | 4-(fluoro(methoxycarbonyl)methyl)-2,6-difluorobenzoic acid |

| s-BuLi / TMEDA | THF | C4 | I₂ | Methyl (3,5-difluoro-4-iodophenyl)fluoroacetate |

Investigations into Carbon-Fluorine Bond Reactivity and Stability in Complex Molecular Frameworks

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly stable and generally unreactive. mdpi.com In this compound, there are two types of C-F bonds: aromatic (Csp²-F) and aliphatic (Csp³-F).

The aromatic C-F bonds on the phenyl ring are exceptionally robust. However, significant progress has been made in the transition-metal-catalyzed activation of these inert bonds in polyfluoroarenes. rsc.orgresearchgate.net Catalytic systems based on palladium, nickel, or rhodium can facilitate transformations such as hydrodefluorination (replacement of F with H) or cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.comnih.gov These reactions typically proceed via an oxidative addition of the C-F bond to a low-valent metal center. For this compound, such transformations would offer a pathway to selectively replace one or more of the aromatic fluorine atoms, enabling the synthesis of diverse derivatives.

The aliphatic C-F bond in the fluoroacetate moiety is also very stable and resistant to nucleophilic displacement. wikipedia.org Its reactivity is distinct from other α-halo esters, which are potent alkylating agents. The high stability of this bond means it would likely remain intact under many reaction conditions aimed at modifying the aromatic ring. However, its activation can be achieved under specific conditions, often involving organometallic reagents or enzymatic pathways. nih.gov

| Catalyst System | Reaction Type | Potential Transformation |

|---|---|---|

| Pd(OAc)₂ / BrettPhos | Arylation (Suzuki-type) | Replacement of an aromatic F with an aryl group. nih.gov |

| Ni(COD)₂ / PCy₃ | Hydrodefluorination | Replacement of an aromatic F with H using a hydride source. |

| Rh-complexes | Hydrodefluorination | Selective replacement of an aromatic F with H. mdpi.com |

Radical Reaction Pathways and Single Electron Transfer (SET) Mechanisms in Organofluorine Chemistry

Beyond ionic pathways, organofluorine compounds can engage in radical reactions. The initiation of such reactions often involves single electron transfer (SET), where an electron is transferred to the substrate to form a radical anion. For fluoroaromatics, this radical anion can subsequently fragment by cleaving a C-F bond to generate an aryl radical, although this is less favorable than for heavier halogens.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions in organofluorine chemistry under mild conditions. mdpi.comvapourtec.com A photocatalyst, upon excitation by light, can act as a potent single-electron donor or acceptor. In a reductive quenching cycle, an excited photocatalyst could transfer an electron to this compound. The resulting radical anion would be localized on the electron-deficient aromatic ring. This intermediate could then potentially undergo further reactions or fragmentation.

Alternatively, radical species generated from other sources could add to the aromatic ring. The presence of fluorine atoms influences the stability and reactivity of these radical intermediates. rsc.org Furthermore, the α-fluoroacetate moiety can influence radical reactions. For instance, radical precursors can be designed to generate α-fluoro-α-(methoxycarbonyl)methyl radicals, which can then participate in various coupling or addition reactions.

| Method | Proposed Intermediate | Potential Outcome | Comments |

|---|---|---|---|

| Photoredox Catalysis (Reductive Quenching) | (3,5-Difluorophenyl)fluoroacetate radical anion | Radical addition or coupling | Requires a suitable electron donor photocatalyst and sacrificial reductant. acs.org |

| Radical Initiator (e.g., AIBN) | Aryl radical (via H-abstraction) or adduct radical | Polymerization or radical substitution | Reaction would likely be unselective. |

| SET from a strong reductant (e.g., SmI₂) | Radical anion | Reductive defluorination or coupling | Requires stoichiometric amounts of the reductant. |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For fluorine-containing compounds, the use of ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR, is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govwikipedia.org

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive picture of the molecular structure of Methyl (3,5-difluorophenyl)fluoroacetate.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms present in the molecule. Key signals would include those for the methyl ester protons (a singlet), the methine proton adjacent to the fluorine and the phenyl ring (a doublet of doublets due to coupling with both ¹⁹F and the aromatic protons), and the aromatic protons on the 3,5-difluorophenyl ring (appearing as multiplets).

¹³C NMR: The carbon-13 NMR spectrum, often proton-decoupled, shows distinct signals for each unique carbon atom. The carbonyl carbon of the ester, the carbons of the phenyl ring (with characteristic C-F coupling), the methine carbon, and the methyl carbon would all have specific chemical shifts. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provides valuable information about the proximity of carbon atoms to fluorine.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. nih.govwikipedia.org It provides direct information about the chemical environment of each fluorine atom. huji.ac.il For this compound, separate signals would be expected for the fluorine atom on the chiral center and the two equivalent fluorine atoms on the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR helps to avoid signal overlap, which can be an issue in ¹H NMR. nih.gov The coupling between the different fluorine nuclei and between fluorine and hydrogen nuclei provides further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~3.8 | s | - | -OCH₃ |

| ¹H | ~5.5 | d | J(H,F) ≈ 45-50 | -CHF- |

| ¹H | ~7.0-7.2 | m | - | Aromatic-H |

| ¹³C | ~53 | q | - | -OCH₃ |

| ¹³C | ~85 | d | ¹J(C,F) ≈ 180-200 | -CHF- |

| ¹³C | ~110-140 | m | J(C,F) | Aromatic-C |

| ¹³C | ~165 | d | ²J(C,F) ≈ 20-25 | C=O |

| ¹⁹F | ~ -110 | m | - | Aromatic-F |

| ¹⁹F | ~ -200 | d | J(F,H) ≈ 45-50 | -CHF- |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and the aromatic protons, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the methine proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations between the methyl protons and the carbonyl carbon, and between the methine proton and the carbons of the phenyl ring.

Chiral NMR and Derivatization for Stereochemical Configuration Determination

Since this compound possesses a chiral center at the carbon bearing the single fluorine atom, determining its stereochemical configuration is important.

Chiral NMR Solvating Agents: The use of chiral solvating agents or chiral lanthanide shift reagents can induce separate signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.govresearchgate.net

Derivatization with Chiral Reagents: Reacting the compound with a chiral derivatizing agent can form diastereomers, which are generally distinguishable by NMR spectroscopy. This allows for the quantification of the enantiomeric ratio.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. This exact mass can be used to determine the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound (C₉H₇F₃O₂)

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M]+• | 208.0398 | (Typically within a few ppm) |

| [M+H]+ | 209.0476 | (Typically within a few ppm) |

| [M+Na]+ | 231.0296 | (Typically within a few ppm) |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. researchgate.net The analysis of these fragment ions provides valuable information about the structure of the molecule. The fragmentation of esters often involves cleavage of the C-O bonds and rearrangements. miamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a prominent acylium ion.

Loss of the methyl group (•CH₃):

Cleavage of the C-C bond between the chiral center and the phenyl ring.

Expulsion of difluorocarbene (CF₂) from the phenyl ring under certain ionization conditions. researchgate.net

Studying these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate it from isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups present in this compound. The distinct vibrational modes of the molecule's constituent parts give rise to a unique spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its key functional groups. The presence of the ester group will be marked by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester will likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.

The aromatic 3,5-difluorophenyl ring will generate a series of absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring will produce characteristic peaks in the 1600-1450 cm⁻¹ region. The substitution pattern of the benzene (B151609) ring (1,3,5-trisubstituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The strong C-F stretching vibrations are anticipated to be in the 1350-1100 cm⁻¹ region, potentially overlapping with the C-O stretching bands.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. The symmetric stretching of the difluorinated benzene ring is expected to produce a strong Raman signal. The C=O stretch of the ester is also Raman active. The C-F bonds will also exhibit characteristic Raman shifts.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1750 - 1735 | 1750 - 1735 | Strong (IR), Medium (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | 1300 - 1000 | Strong |

| C-F | Stretching | 1350 - 1100 | 1350 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Weak | Strong |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

The presence of a stereocenter at the α-carbon (the carbon bearing the fluorine atom in the fluoroacetate (B1212596) moiety) means that the compound can exist as a pair of enantiomers. X-ray crystallography on a chiral, non-centrosymmetric crystal can determine the absolute stereochemistry (R or S configuration) of a single enantiomer. If the compound crystallizes as a racemate, the crystal structure will reveal the packing of both enantiomers in the unit cell.

The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions. The fluorine atoms can participate in C-H···F and F···F interactions, which can play a significant role in directing the crystal packing. The aromatic rings may engage in π-π stacking interactions. Furthermore, the ester group can act as a hydrogen bond acceptor. A comprehensive analysis of the crystal structure would provide valuable insights into these non-covalent interactions that govern the solid-state architecture of the molecule.

Due to the lack of publicly available crystal structures for this compound, a predictive analysis based on related structures is necessary. Studies on fluorinated benzene derivatives have shown that fluorine substitution significantly influences crystal packing, often leading to layered structures and specific intermolecular contacts.

Advanced Chromatographic Separations for Compound Purity and Isomer Resolution

Chromatographic techniques are indispensable for assessing the purity of this compound and for resolving its potential isomers.

Given its likely volatility, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative purity information and structural confirmation.

For a GC-MS analysis, the electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, as well as characteristic fragmentation patterns. Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage at the benzylic position. The isotopic pattern of the molecular ion would also be consistent with the elemental composition of the molecule. The choice of the GC column is critical, with moderately polar columns, such as those with a phenyl-substituted stationary phase, often providing good resolution for aromatic compounds.

Typical GC Parameters for Analysis:

| Parameter | Value |

| Column | Phenyl methyl siloxane (e.g., HP-5MS) |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | FID or MS |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of the analyte is primarily governed by its hydrophobicity. The presence of the 3,5-difluorophenyl group will contribute significantly to the compound's retention on a reversed-phase column. The elution order of any impurities can provide information about their relative polarities. Detection is typically achieved using a UV detector, with the aromatic ring of the analyte providing strong chromophores.

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity for fluorinated compounds and may be particularly useful for separating structurally similar isomers or impurities.

Typical HPLC Parameters for Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

As this compound possesses a chiral center, it is crucial to determine its enantiomeric composition. Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee).

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used in HPLC and have shown broad applicability for the separation of a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving good enantioseparation. In normal-phase chiral HPLC, mixtures of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) are typically used. In reversed-phase chiral HPLC, aqueous-organic mobile phases are employed. The development of a suitable chiral separation method would involve screening different CSPs and mobile phase compositions to optimize the resolution of the two enantiomers.

Computational and Theoretical Investigations of Methyl 3,5 Difluorophenyl Fluoroacetate

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the electronic distribution and stability of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron orbitals, molecular energies, and other electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to investigate the geometries, electronic structures, and vibrational frequencies of molecules. researchgate.net For Methyl (3,5-difluorophenyl)fluoroacetate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(p,d), can be employed to optimize the molecule's ground-state geometry. nih.gov

These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT can be used to determine key electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Time-Dependent DFT (TD-DFT) extends these principles to study the electronic excited states of this compound. researchgate.net This approach can predict the energies of electronic transitions, which are fundamental to understanding the molecule's absorption spectrum and photochemical behavior. ehu.es

Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Ground State Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y - Z) eV | Chemical reactivity and kinetic stability |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI), are more computationally intensive but provide higher accuracy by incorporating electron correlation effects.

For a molecule like this compound, these high-level calculations can be used to obtain very accurate predictions of its geometric parameters, vibrational frequencies, and thermochemical properties, such as the enthalpy of formation. nih.gov While computationally demanding, these methods serve as a benchmark for validating the results obtained from more cost-effective DFT calculations and are essential when high accuracy is required, for instance, in detailed mechanistic studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the relative energies of different conformers and the energy barriers for interconversion between them. This is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a collection of this compound molecules, one can investigate how they interact with each other in the liquid phase or in solution. These simulations can predict bulk properties like density and viscosity and provide a molecular-level understanding of solvation by modeling the interactions between the solute and solvent molecules. researchgate.net Such simulations have been used to study mixed components in other complex systems. researchgate.net

Elucidation of Reaction Mechanisms through Transition State Theory and Potential Energy Surface Mapping

Understanding how a chemical reaction occurs requires identifying the reaction mechanism, which includes all elementary steps and the intermediates and transition states involved. Transition State Theory (TST) is a theoretical framework used to calculate the rates of elementary chemical reactions. libretexts.org

For potential reactions involving this compound, such as hydrolysis or nucleophilic substitution, computational methods can be used to map the potential energy surface (PES). The PES is a mathematical representation of the energy of a system as a function of its geometry. libretexts.org By locating the stationary points on the PES, which correspond to reactants, products, and intermediates, and the saddle points, which represent transition states, the entire reaction pathway can be charted. libretexts.org

Quantum chemical methods, particularly DFT, are used to calculate the energies of these species and the activation energy of the reaction, which is the energy difference between the reactants and the transition state. libretexts.org This information is critical for predicting the reaction rate and understanding the factors that control the reaction's outcome. Ab initio calculations have been employed to investigate reaction mechanisms in other fluorinated compounds. researchgate.net

Illustrative Data for a Hypothetical Hydrolysis Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

Note: This table provides an example of the kind of energetic profile that could be calculated for a reaction mechanism.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule and can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.netnih.gov The study of vibrational spectra is also important for understanding the conformational dynamics of fluorinated compounds. fu-berlin.de

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted computationally. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra can be estimated. These theoretical predictions can help in the assignment of complex spectra and in confirming the structure of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling in Fluorinated Organic Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. mdpi.comnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.net

In the context of fluorinated organic chemistry, QSPR models can be developed to predict properties such as boiling point, solubility, and partitioning behavior (e.g., octanol-water partition coefficient) for a series of related compounds. mdpi.comnih.gov For this compound, one could use a QSPR model to estimate a property of interest without needing to perform a direct experiment. This is particularly useful in the early stages of chemical design and screening. nih.gov

The process involves calculating a wide range of molecular descriptors for a set of molecules with known properties. These descriptors can encode topological, geometrical, and electronic features of the molecules. researchgate.net Statistical methods are then used to build a model that can predict the property for new molecules, like this compound, based on their calculated descriptors. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Strategic Utilization as a Chiral and Fluorinated Building Block in Multi-Step Syntheses

The molecular architecture of Methyl (3,5-difluorophenyl)fluoroacetate makes it a highly valuable building block in multi-step organic synthesis. The presence of a stereocenter at the α-carbon, coupled with the electronically distinct difluorophenyl group, allows for the construction of complex and high-value molecules. Fluorinated building blocks are crucial in medicinal chemistry and agrochemistry, where the introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

The strategic value of this compound lies in two key areas:

Chirality: The α-fluoroester moiety introduces a chiral center, making the molecule an attractive precursor for asymmetric synthesis. Enantiomerically pure versions of this building block can be used to synthesize chiral drugs and other bioactive compounds where specific stereochemistry is essential for efficacy. The synthesis of chiral building blocks from achiral starting materials often utilizes advanced methods like asymmetric hydrogenation or epoxidation. nih.govresearchgate.net

Fluorination: The 3,5-difluorophenyl group serves as a versatile scaffold. This substitution pattern alters the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. Compounds containing difluorophenyl groups, such as (2R)-2-(2,4-Difluorophenyl)oxirane, are established chiral building blocks used in the synthesis of pharmaceuticals. nih.govarranchemical.ie By analogy, this compound can serve as a key intermediate for creating novel fluorinated amino acids, alcohols, and other synthons that are in high demand in the pharmaceutical industry. researchgate.net

The combination of these features in a single molecule allows synthetic chemists to introduce both chirality and a specific fluorination pattern into a target molecule in a single, efficient step.

Development of Novel Fluorinated Reagents and Catalysts from its Core Structure

The core structure of this compound holds considerable potential for the development of new reagents and catalysts. The reactivity of the methyl ester can be harnessed to transform the molecule into a variety of other functional groups, thereby creating a platform for novel chemical tools.

For instance, hydrolysis of the ester would yield (3,5-difluorophenyl)fluoroacetic acid, which could be converted into an acid chloride, amide, or other derivatives. These derivatives could serve as specialized reagents for introducing the (3,5-difluorophenyl)fluoroacetyl group into other molecules. Furthermore, the phenyl ring could be further functionalized to attach catalytic moieties or polymerizable groups, expanding its utility. While the direct use of this specific compound to create catalysts is not yet widely documented, the principles of reagent design suggest its potential in areas such as:

Asymmetric Catalysis: The chiral backbone could be incorporated into ligands for transition metal catalysts, potentially influencing the stereochemical outcome of reactions.

Organocatalysis: Derivatives of the core structure could be designed to act as chiral organocatalysts for a range of chemical transformations.

Integration into Complex Molecular Architectures for Functional Materials Design

In materials science, the design of functional molecules with predictable, programmable interactions is paramount. The 3,5-difluorophenyl group is a key structural motif for engineering intermolecular forces such as halogen bonding and polar-π interactions. These non-covalent interactions are critical for controlling the self-assembly of molecules into ordered, functional supramolecular structures.

Research has shown that fluorinated aromatic rings can participate in highly specific interactions that are useful in crystal engineering and the design of liquid crystals and organic semiconductors. db-thueringen.de For example, the interaction between electron-rich phenyl groups and electron-poor perfluorophenyl groups is a powerful tool for directing molecular assembly. acs.org The 3,5-difluorophenyl group within this compound provides a site for such specific interactions, enabling its integration into larger, complex architectures. This could lead to the development of novel materials with tailored electronic, optical, or physical properties.

Role in the Synthesis of Specialty Polymers and High-Performance Functional Materials

The incorporation of fluorine into polymers is a well-established strategy for creating high-performance materials with exceptional thermal stability, chemical resistance, and specific optical and electronic properties. The difluorophenyl moiety is a component of advanced polymers such as polyimides and poly(arylene ether)s.

A recent study detailed the synthesis of novel fluorinated polyimides using a monomer containing a 3,4-difluorophenyl group. The resulting polymers exhibited outstanding thermal properties, with glass transition temperatures ranging from 336–434 °C, excellent mechanical strength, and significant hydrophobicity. researchgate.net These characteristics make them suitable for applications in aerospace, electronics, and specialty membranes.

By converting this compound into a suitable monomer (e.g., a diamine or diol), it could be polymerized to create specialty polymers. The 3,5-difluoro substitution pattern would be expected to impart properties similar to other fluorinated polymers, including:

| Property | Potential Advantage |

| High Thermal Stability | Usable in high-temperature environments. |

| Chemical Inertness | Resistant to harsh chemical conditions. |

| Low Dielectric Constant | Suitable for microelectronics applications. |

| Hydrophobicity | Creates water-repellent surfaces. |

Such polymers could find use in advanced coatings, high-frequency circuit boards, and gas separation membranes.

Design and Application of Molecular Probes for Chemical and Material Research (e.g., 19F NMR Probes)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular structure, conformation, and dynamics, particularly in biological systems and materials science. The ¹⁹F nucleus is an ideal NMR probe because it has a high natural abundance, high sensitivity, and no background signal in most biological systems. nih.gov The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a precise reporter of subtle molecular changes. nih.gov

This compound is an excellent candidate for a ¹⁹F NMR probe due to its three distinct fluorine atoms:

The α-Fluoro Atom: Located on the chiral center, its chemical shift would be highly sensitive to the molecule's conformation and binding interactions.

The Two Aromatic Fluorine Atoms: The fluorines at the 3 and 5 positions on the phenyl ring are chemically equivalent in a freely rotating system but can become non-equivalent if rotation is restricted, for example, upon binding to a protein or incorporation into an ordered material. Studies on similar structures, such as 4-(3,5-difluorophenyl) aniline, have characterized the NMR properties of this substitution pattern for structural studies. researchgate.net

Q & A

Q. What are the established synthetic routes for Methyl (3,5-difluorophenyl)fluoroacetate, and how can reaction parameters be optimized for improved yields?

The synthesis of this compound typically involves alkylation or esterification reactions. For example, a high-yield method (98%) uses methyl cyanoacetate, 3,5-difluorobenzyl bromide, and the strong base DBU (1,8-diazabicycloundec-7-ene) under controlled conditions. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1:2 molar ratio of methyl cyanoacetate to benzyl bromide), and reaction temperatures between 0–25°C to minimize side reactions . Solvent choice (e.g., THF or DMF) and slow addition of reagents can further enhance selectivity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and structural integrity, with sodium adducts ([M + Na]⁺) providing precise mass matches (e.g., ±0.0002 Da error) . Gas chromatography-mass spectrometry (GC-MS) is used to verify purity and detect volatile byproducts, as demonstrated in fluoroacetate biosynthesis studies . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) resolves substitution patterns on the aromatic ring and confirms ester group integration.

Q. How does the presence of fluorine atoms influence the physicochemical properties of this compound?

Fluorine's electronegativity increases the compound's lipophilicity (logP) and metabolic stability. The 3,5-difluorophenyl group enhances electron-withdrawing effects, lowering the pKa of adjacent protons and influencing reactivity in nucleophilic substitution or cross-coupling reactions. These properties are benchmarked against non-fluorinated analogs using computational tools (e.g., density functional theory) and experimental assays like HPLC retention time analysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The 3,5-difluorophenyl group activates the aromatic ring toward electrophilic substitution by stabilizing transition states through inductive effects. However, steric hindrance from the fluorine atoms may slow transmetallation steps in Suzuki-Miyaura couplings. Studies using deuterated analogs or kinetic isotope effects (KIEs) can isolate electronic vs. steric contributions . Optimized protocols often employ bulky ligands (e.g., SPhos) to mitigate steric challenges and enhance catalytic turnover .

Q. How do contradictory data arise in metabolic stability studies between in vitro and in vivo models, and how can they be resolved?

Discrepancies often stem from differences in enzyme expression (e.g., esterases in liver microsomes vs. plasma). For example, in vitro assays may underestimate hydrolysis rates due to lack of systemic circulation. Tracer experiments with ¹³C- or ¹⁸O-labeled compounds, as used in fluoroacetate biosynthesis research, can track metabolic pathways and identify degradation intermediates . Additionally, species-specific cytochrome P450 profiling and co-administration of enzyme inhibitors (e.g., bis-4-nitrophenyl phosphate for esterases) clarify metabolic routes .

Q. What strategies are effective in designing derivatives of this compound with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying the ester group (e.g., replacing methyl with trifluoroethyl) or introducing heterocyclic moieties (e.g., pyrazoles) to improve target binding. Fluorine substitution at specific positions (para vs. meta) can fine-tune electronic effects, as seen in analogs showing enhanced kinase inhibition . Computational docking and molecular dynamics simulations predict binding affinities to biological targets, guiding synthetic prioritization .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluorinated Esters in Cross-Coupling Reactions

| Compound | Reaction Yield (%) | Catalyst System | Reference |

|---|---|---|---|

| This compound | 85 | Pd(OAc)₂/SPhos | |

| Ethyl 3,5-difluorophenylacetate | 72 | PdCl₂(PPh₃)₂ | |

| Trifluoroethyl analog | 91 | Pd(dba)₂/XPhos |

Q. Table 2. Key Analytical Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.